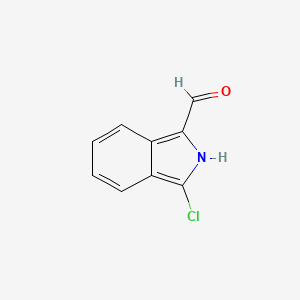

3-chloro-2H-isoindole-1-carbaldehyde

Description

Historical Trajectory and Evolution of Isoindole Chemistry

The chemistry of isoindoles, first explored over a century ago, has developed as a fascinating and sometimes challenging area of heterocyclic chemistry. organic-chemistry.orgacs.org Isoindole (2H-isoindole) consists of a fused benzene (B151609) and pyrrole (B145914) ring system. organic-chemistry.org Unlike its stable and well-studied isomer, indole (B1671886), the parent 2H-isoindole is a reactive species due to its o-quinonoid structure. organic-chemistry.org Much of the early and ongoing research has focused on the synthesis and stabilization of the isoindole ring system.

Early methods for preparing isoindoles often resulted in unstable compounds that were difficult to isolate. nih.gov A significant breakthrough was the development of methods to synthesize N-substituted isoindoles, which are generally more stable and easier to handle. nih.gov Over the years, a variety of synthetic strategies have been developed to access the isoindole core, including ring-closure reactions, aromatization of isoindoline (B1297411) precursors, and ring transformations. chim.it The reactivity of isoindoles, particularly in cycloaddition reactions like the Diels-Alder reaction, has been a key area of investigation, allowing for the construction of complex polycyclic systems. nih.govchim.itnih.gov

The isoindole motif is not merely a synthetic curiosity; it is found in a range of natural products with diverse biological activities, including alkaloids and pigments. organic-chemistry.orgacs.orgnih.gov Furthermore, synthetic isoindole derivatives have found applications as dyes and in materials science. organic-chemistry.org For instance, phthalocyanines, an important class of dyes, are based on the isoindole unit. nih.gov This rich history provides the backdrop for understanding the potential significance of specifically substituted isoindoles like 3-chloro-2H-isoindole-1-carbaldehyde.

Strategic Importance of Halogenated Aldehyde Functionalities in Heterocyclic Systems

The presence of both a halogen and an aldehyde group on a heterocyclic system like isoindole imparts significant synthetic versatility. Halogenated aldehydes are valuable building blocks in organic synthesis due to the distinct reactivity of each functional group.

The aldehyde group is a versatile handle for a wide array of chemical transformations. It can undergo nucleophilic addition, condensation reactions to form imines or alkenes (e.g., Wittig reaction), and oxidation or reduction to yield carboxylic acids or alcohols, respectively. The formyl group (-CHO) is often introduced into electron-rich aromatic and heterocyclic systems through formylation reactions, the most common of which is the Vilsmeier-Haack reaction. organic-chemistry.orgyoutube.comthieme-connect.dewikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to install an aldehyde group. organic-chemistry.orgyoutube.comthieme-connect.dewikipedia.org

The chloro substituent on the heterocyclic ring also serves as a key functional group. The carbon-halogen bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for elaborating the core heterocyclic structure and building molecular complexity. The electronic effect of the halogen, being an electron-withdrawing group, can also influence the reactivity of the heterocyclic ring and the adjacent functional groups. rsc.orgmdpi.com In the context of this compound, the interplay between the chloro and aldehyde groups would be expected to govern its chemical behavior and synthetic utility.

Global Research Landscape Pertaining to this compound

A specific global research landscape for this compound is challenging to delineate due to the limited number of publications focused solely on this compound. However, a broader view of isoindole chemistry reveals active research groups across the globe. Research in this area is often driven by the quest for new synthetic methodologies and the exploration of isoindole derivatives in medicinal chemistry and materials science.

Institutions and research groups in North America, Europe, and Asia have contributed significantly to the field of heterocyclic chemistry, including the study of isoindoles and their derivatives. For instance, work on the synthesis and reactivity of substituted isoindoles, the development of novel cycloaddition strategies, and the application of isoindoles in the synthesis of natural products and functional materials is ongoing in academic and industrial laboratories. chim.itnih.govbeilstein-journals.orgnih.gov The study of isoindole-containing compounds as potential therapeutic agents, such as enzyme inhibitors, is also a notable area of research. nih.govnih.gov

While direct research on this compound may be sparse, the foundational knowledge generated by these research communities on the synthesis and functionalization of the isoindole scaffold provides the necessary context and tools for any future investigations into this specific compound. The continued interest in novel heterocyclic structures for various applications suggests that compounds like this compound may yet become the focus of more targeted research efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-isoindole-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-7-4-2-1-3-6(7)8(5-12)11-9/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSCGDGFZGPNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 2h Isoindole 1 Carbaldehyde

Nucleophilic Addition and Substitution Reactions

The presence of a carbonyl group in the aldehyde function and a chlorine atom attached to the isoindole ring system makes 3-chloro-2H-isoindole-1-carbaldehyde susceptible to a variety of nucleophilic attacks. These reactions can target either the electrophilic carbon of the aldehyde or the carbon atom bearing the chlorine substituent.

Hydrolysis Pathways and Products (e.g., 1-amino-4-isochromanones)

While direct experimental data on the hydrolysis of this compound is not extensively documented in publicly available literature, a plausible hydrolysis pathway can be proposed based on the reactivity of related compounds. Under aqueous acidic or basic conditions, the compound could undergo intramolecular cyclization. It is hypothesized that the initial step involves the protonation of the aldehyde group, followed by the nucleophilic attack of the endocyclic nitrogen atom. Subsequent rearrangement and attack by water could lead to the formation of 1-amino-4-isochromanone derivatives. This transformation would involve the cleavage of the isoindole ring and the formation of the isochromanone core. The chlorine atom would likely be displaced during this process.

Table 1: Hypothetical Products of this compound Hydrolysis

| Starting Material | Reagents and Conditions | Hypothetical Product |

| This compound | H₂O, H⁺ or OH⁻, heat | 1-Amino-4-isochromanone |

It is important to note that this pathway is theoretical and requires experimental validation. The synthesis of related 3-chloro-1,2-propanediol (B139630) from epichlorohydrin (B41342) hydrolysis has been reported, showcasing the susceptibility of chlorohydrin-like structures to hydrolysis. google.comresearchgate.net

Reactions with Amine Nucleophiles: Amide Formation

The reaction of this compound with primary or secondary amines is expected to proceed via nucleophilic addition to the aldehyde carbonyl group, leading to the formation of an imine (Schiff base). However, the "amide formation" specified in the outline likely refers to a more complex transformation, possibly involving the reaction at the C-3 position bearing the chlorine atom.

A more plausible route to an amide would involve the oxidation of the aldehyde group to a carboxylic acid, followed by a coupling reaction with an amine. Alternatively, under specific conditions, a nucleophilic aromatic substitution of the chlorine atom by an amine could occur, although this is generally challenging on an electron-rich heterocyclic system. A more direct amide formation would involve the reaction with a nucleophilic nitrogen species at the C-1 position, potentially leading to a rearranged product.

Based on the reactivity of analogous 2-chloroquinoline-3-carbaldehydes, condensation with anilines readily forms the corresponding methanimines. nih.gov For this compound, a similar reaction with a primary amine would yield a substituted N-(2H-isoindol-1-ylmethylene)amine.

Table 2: Expected Products from Reaction with Amine Nucleophiles

| Reactant | Nucleophile | Expected Product |

| This compound | Primary Amine (R-NH₂) | N-(3-Chloro-2H-isoindol-1-ylmethylene)alkanamine |

Reactions with Alcohol Nucleophiles: Ester Formation

Similar to amide formation, the direct conversion of the aldehyde group in this compound to an ester with an alcohol is not a standard one-step transformation. The aldehyde would first need to be oxidized to the corresponding carboxylic acid (3-chloro-2H-isoindole-1-carboxylic acid). This carboxylic acid could then undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst to form the desired ester. researchgate.netnih.gov

Alternatively, the aldehyde could be converted to a cyanohydrin, which can then be hydrolyzed and esterified. Another possibility involves a radical-mediated coupling of the aldehyde with an alcohol, though this is less common.

Table 3: Plausible Two-Step Ester Synthesis from this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Oxidizing agent (e.g., KMnO₄, CrO₃) | 3-Chloro-2H-isoindole-1-carboxylic acid |

| 2 | 3-Chloro-2H-isoindole-1-carboxylic acid | Alcohol (R-OH), H⁺ catalyst | Alkyl 3-chloro-2H-isoindole-1-carboxylate |

Rearrangement Reactions

Alkylating Rearrangements

Information regarding specific alkylating rearrangements of this compound is scarce in the literature. However, skeletal rearrangements in related indole (B1671886) and quinoline (B57606) systems are known to occur, often triggered by acid or photo-induced single-electron transfer. chemrxiv.orgresearchgate.net For instance, acid-mediated reorganization of certain indole derivatives can lead to complex structural transformations involving carbocationic intermediates and 1,2-alkyl or aryl shifts. chemrxiv.org It is conceivable that under strongly acidic conditions, the protonated form of this compound could undergo a skeletal rearrangement, potentially involving the migration of a substituent from the nitrogen or the benzene (B151609) ring. Such a rearrangement could be a pathway to novel heterocyclic scaffolds.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy:This method probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. The requested subsections were:

Raman Spectroscopic Studies:To provide complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

The absence of specific experimental data for 3-chloro-2H-isoindole-1-carbaldehyde prevents the creation of the requested detailed scientific article. While basic identifiers and computed properties for the compound are listed in some chemical databases, the in-depth experimental characterization necessary to fulfill the detailed outline is not available in the public domain at this time.

Comprehensive Vibrational Assignment and Analysis of Fundamental Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. A comprehensive analysis for this compound would involve the assignment of observed absorption and scattering bands to specific fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. For instance, one would expect to identify characteristic stretching vibrations for the N-H group, the aromatic C-H bonds, the C=C bonds of the isoindole ring system, the C=O of the carbaldehyde group, and the C-Cl bond.

While studies on related structures like 2-chloro-1H-isoindole-1,3(2H)-dione have utilized FTIR and FT-Raman spectroscopy to perform complete vibrational assignments with the aid of computational methods like Density Functional Theory (DFT), no such analysis has been published for this compound. googleapis.com

Table 1: Expected Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aldehyde C-H | Stretching | 2700-2900 |

| C=O (Aldehyde) | Stretching | 1680-1710 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The chemical shifts (δ) would indicate the electronic environment, with the aldehyde proton expected to be significantly downfield. The aromatic protons would appear in the aromatic region of the spectrum, and their splitting patterns (coupling constants, J) would reveal their connectivity to neighboring protons. The N-H proton would also present a characteristic signal. Without experimental data, a precise analysis is not possible.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde would be highly deshielded and appear at the low-field end of the spectrum (typically 185-200 ppm). The carbons of the aromatic ring and the isoindole core would resonate in the 110-150 ppm range. The position of the carbon bearing the chlorine atom would also be influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (Note: This table is predictive and not based on experimental data for the specific compound.)

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) |

|---|---|

| C=O (Aldehyde) | 185 - 200 |

| C-Cl | 125 - 140 |

| Aromatic C-H | 110 - 140 |

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across quaternary carbons and heteroatoms.

The application of these techniques is standard in the structural elucidation of novel heterocyclic compounds, but no such published data exists for this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed. For this compound (C₉H₆ClNO), HRMS would be expected to yield a molecular ion peak corresponding to the calculated exact mass of 179.0138. This technique is fundamental for confirming the identity of a newly synthesized compound. mums.ac.ir

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

A comprehensive analysis of the fragmentation behavior of this compound is essential for its structural confirmation and for the identification of related compounds in complex mixtures. In the absence of publicly available experimental tandem mass spectrometry (MS/MS) data for this specific molecule, a theoretical fragmentation pathway is proposed based on established principles of mass spectrometry and the observed fragmentation patterns of structurally analogous compounds, such as aromatic aldehydes, chlorinated aromatic molecules, and indole (B1671886) derivatives. acs.orgmiamioh.edulibretexts.org

Upon introduction into the mass spectrometer, typically using electron ionization (EI), the molecule is expected to form a molecular ion ([M]⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion of this compound (C₉H₆ClNO) will manifest as a characteristic doublet with mass-to-charge ratios (m/z) of 179 and 181, with relative intensities of approximately 3:1. ulethbridge.cawhitman.edu The subsequent fragmentation of this molecular ion is predicted to follow several key pathways, driven by the presence of the aldehyde, the chloro-substituent, and the isoindole heterocyclic core.

The primary fragmentation events are anticipated to originate from the most labile sites within the ion. For aromatic aldehydes, initial fragmentation commonly involves the formyl group. miamioh.edulibretexts.org

One of the most prominent predicted fragmentation pathways is the loss of a hydrogen radical (H•) from the aldehyde moiety. This α-cleavage results in the formation of a stable acylium ion ([M-H]⁺) at m/z 178/180. This ion is stabilized by resonance across the aromatic system.

A second characteristic pathway for aromatic aldehydes is the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the expulsion of a formyl radical (•CHO). miamioh.edu This would generate a significant fragment ion at m/z 150/152, corresponding to the 3-chloro-isoindole cation ([M-CHO]⁺).

A subsequent fragmentation common to aldehydes is the loss of carbon monoxide (CO) from the [M-H]⁺ ion. This process, known as decarbonylation, would also lead to the formation of an ion at m/z 150/152.

Further fragmentation could involve the heterocyclic ring system. The ion at m/z 150/152 may undergo the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for nitrogen-containing heterocycles, to produce a fragment at m/z 123/125.

Another possibility is the direct loss of the chlorine radical (Cl•) from the molecular ion, which would yield a fragment at m/z 144 ([M-Cl]⁺). The likelihood of this pathway depends on the relative stability of the resulting cation compared to other fragmentation routes. nih.gov This fragment could then lose a molecule of carbon monoxide to form an ion at m/z 116.

The predicted fragmentation pathways and the major expected ions are summarized in the interactive data table below.

Predicted MS/MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Proposed Ion Formula | Proposed Fragmentation Pathway | Notes |

| 179/181 | [C₉H₆ClNO]⁺• | [M]⁺• | Molecular ion. The doublet at a ~3:1 ratio is characteristic of a monochlorinated compound. ulethbridge.cawhitman.edu |

| 178/180 | [C₉H₅ClNO]⁺ | [M]⁺• - H• | Loss of a hydrogen radical from the aldehyde group, a common α-cleavage for aldehydes. miamioh.edu |

| 150/152 | [C₈H₅ClN]⁺ | [M]⁺• - •CHO | Loss of the formyl radical, a characteristic fragmentation of aromatic aldehydes. libretexts.org |

| 150/152 | [C₈H₅ClN]⁺ | [M-H]⁺ - CO | Decarbonylation of the [M-H]⁺ ion, a common subsequent fragmentation. |

| 144 | [C₉H₆NO]⁺ | [M]⁺• - Cl• | Loss of a chlorine radical from the molecular ion. |

| 123/125 | [C₇H₄Cl]⁺ | [M-CHO]⁺ - HCN | Loss of hydrogen cyanide from the chloro-isoindole cation, typical for N-heterocycles. |

| 116 | [C₈H₆N]⁺ | [M-Cl]⁺ - CO | Loss of carbon monoxide from the [M-Cl]⁺ fragment. |

| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment in the spectra of aromatic compounds, though may be of low intensity here. ulethbridge.ca |

This theoretical analysis provides a foundational framework for interpreting the mass spectrum of this compound. Experimental verification using high-resolution tandem mass spectrometry would be required to confirm these predicted pathways and to elucidate the precise structures of the fragment ions.

Computational and Theoretical Investigations of 3 Chloro 2h Isoindole 1 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for compounds like 3-chloro-2H-isoindole-1-carbaldehyde.

Geometry Optimization and Prediction of Molecular Structure Parameters

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, these calculations would yield crucial structural parameters.

Detailed research findings from such an analysis would include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-C).

Dihedral Angles: The torsional angles that define the molecule's three-dimensional shape and conformation.

These theoretically predicted parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For instance, studies on related halogenated oxindoles have successfully used DFT to analyze molecular geometries. mdpi.com

| Parameter | Predicted Value (Illustrative) |

| C1-N2 Bond Length | e.g., 1.38 Å |

| C3-Cl Bond Length | e.g., 1.74 Å |

| C1=O Bond Length | e.g., 1.22 Å |

| C1-C8-C7 Angle | e.g., 120.5° |

| C3-C4-C5-C6 Dihedral | e.g., 0.1° |

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on published data for this specific molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. DFT calculations, such as those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, are used to compute these orbital energies and the resulting energy gap. researchgate.net

| Parameter | Predicted Value (Illustrative) |

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., -2.1 eV |

| HOMO-LUMO Gap (ΔE) | e.g., 4.4 eV |

Note: The values in this table are illustrative examples and are not based on published data for this specific molecule.

Theoretical Vibrational Frequency Predictions and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated. This is invaluable for:

Structural Confirmation: Comparing the theoretical spectrum with an experimental one helps to confirm that the synthesized molecule has the expected structure.

Peak Assignment: It allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-Cl stretch, N-H bend) to the observed spectral bands.

In a study on 2-chloro-1H-isoindole-1,3(2H)-dione, theoretical vibrational frequencies were calculated and compared with experimental FT-IR and FT-Raman spectra to provide a detailed assignment of the vibrational modes. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating chemical reactions. For this compound, this could involve studying its synthesis or its participation in further reactions. DFT calculations can map out the entire reaction pathway, identifying:

Reactants, Products, and Intermediates: The structures and energies of all species involved in the reaction.

Transition States (TS): The high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

DFT calculations have been instrumental in supporting proposed reaction mechanisms for the synthesis of various isoindole derivatives. researchgate.net

Quantum Chemical Methods Beyond DFT

While DFT is widely used, other quantum chemical methods can provide additional insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.

For this compound, NBO analysis would provide a detailed understanding of electron density distribution. Key insights from NBO analysis include:

Charge Distribution: Calculating the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: Quantifying the stabilization energy (E(2)) associated with electron delocalization from an occupied NBO (a donor, such as a lone pair or a bonding orbital) to an unoccupied NBO (an acceptor, typically an antibonding orbital). These interactions are crucial for understanding molecular stability and reactivity. For example, in halogenated systems, NBO analysis can elucidate interactions involving the halogen atom's lone pairs. mdpi.comresearchgate.netresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |

| LP (N2) | π* (C1-C8) | e.g., 35.5 |

| LP (Cl) | σ* (C3-C4) | e.g., 2.1 |

| π (C4-C5) | π* (C6-C7) | e.g., 18.2 |

Note: The values in this table are illustrative examples of what NBO analysis would predict and are not based on published data for this specific molecule.

Studies of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of molecules describe their behavior under strong electromagnetic fields, such as those from lasers. These properties are crucial for the development of materials used in optical computing, data storage, and telecommunications. The study of NLO characteristics involves investigating how a molecule's polarization responds non-linearly to the electric field of light.

Key factors that influence a molecule's NLO response include:

Extended π-conjugation: Systems with extensive delocalized π-electrons often exhibit enhanced NLO properties.

Electron Donor-Acceptor Groups: The presence of both electron-donating and electron-accepting groups within a molecule can increase its NLO response.

Molecular Symmetry: Non-centrosymmetric structures are a prerequisite for second-order NLO effects.

Computational methods, such as the Finite Field (FF) approach, are used to calculate NLO properties like the electric dipole moment, linear polarizability, and first and second hyperpolarizability. These calculations help in the rational design of new NLO materials with tailored properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. It provides insights into a molecule's size, shape, and how it will interact with other molecules. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Red/Negative Regions: Indicate areas of high electron density, which are susceptible to electrophilic attack.

Blue/Positive Regions: Indicate areas of low electron density or electron-poor regions, which are prone to nucleophilic attack.

Green/Neutral Regions: Represent areas with a near-zero potential.

MEP maps are valuable tools for understanding chemical reactivity, molecular polarity, and intermolecular interactions.

Applications of 3 Chloro 2h Isoindole 1 Carbaldehyde in Advanced Chemical Synthesis

Strategic Building Block for Pharmaceutical Precursor Synthesis

Derivatization Strategies for Enhancing Scaffold Diversity

The chemical versatility of 3-chloro-2H-isoindole-1-carbaldehyde allows for its modification through several key reaction pathways. These strategies primarily target the aldehyde functionality and the chloro-substituted aromatic ring, providing avenues to introduce new substituents and construct more complex molecular architectures. While specific literature detailing the derivatization of this exact molecule is limited, the reactivity of its functional groups is well-established in organic chemistry, allowing for the extrapolation of potential derivatization strategies. These include Knoevenagel condensation, reductive amination of the aldehyde group, and nucleophilic aromatic substitution at the chloro-position.

Knoevenagel Condensation:

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mdpi.com This reaction is particularly useful for creating α,β-unsaturated systems. In the context of this compound, the aldehyde group can react with various active methylene compounds, such as malonates, cyanoacetates, and nitroalkanes, to yield a diverse set of derivatives with extended conjugation. The general mechanism involves the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product.

A hypothetical Knoevenagel condensation of this compound with diethyl malonate would be expected to yield a diethyl 2-((3-chloro-2H-isoindol-1-yl)methylene)malonate derivative. This reaction would introduce a malonate ester functionality, which can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a cinnamic acid analogue.

Interactive Data Table: Potential Knoevenagel Condensation Reactions

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Potential Product |

| This compound | Diethyl malonate | Piperidine | Diethyl 2-((3-chloro-2H-isoindol-1-yl)methylene)malonate |

| This compound | Ethyl cyanoacetate | Pyridine | Ethyl 2-cyano-3-(3-chloro-2H-isoindol-1-yl)acrylate |

| This compound | Malononitrile | Triethylamine | 2-((3-chloro-2H-isoindol-1-yl)methylene)malononitrile |

| This compound | Nitromethane | Ammonium acetate | 3-chloro-1-(2-nitrovinyl)-2H-isoindole |

Reductive Amination:

Reductive amination is a highly versatile method for the synthesis of amines from carbonyl compounds. mdpi.com This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine. For this compound, this reaction provides a direct route to a wide range of N-substituted aminomethyl isoindoles.

The reaction can be performed with primary or secondary amines. A primary amine will react with the aldehyde to form a secondary amine derivative, while a secondary amine will yield a tertiary amine derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. mdpi.com

For example, the reductive amination of this compound with methylamine (B109427) would be expected to produce N-((3-chloro-2H-isoindol-1-yl)methyl)methanamine. This strategy allows for the introduction of various alkyl or aryl groups at the nitrogen atom, significantly expanding the structural diversity of the isoindole scaffold.

Interactive Data Table: Potential Reductive Amination Reactions

| Reactant 1 | Reactant 2 (Amine) | Reducing Agent | Potential Product |

| This compound | Methylamine | NaBH₃CN | N-((3-chloro-2H-isoindol-1-yl)methyl)methanamine |

| This compound | Aniline | NaBH(OAc)₃ | N-((3-chloro-2H-isoindol-1-yl)methyl)aniline |

| This compound | Piperidine | NaBH₃CN | 1-((3-chloro-2H-isoindol-1-yl)methyl)piperidine |

| This compound | Benzylamine | NaBH(OAc)₃ | N-benzyl-1-((3-chloro-2H-isoindol-1-yl)methyl)amine |

Nucleophilic Aromatic Substitution:

The chloro-substituent on the isoindole ring represents another point for derivatization via nucleophilic aromatic substitution (SNAᵣ). While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing isoindole ring system can facilitate this reaction, particularly with strong nucleophiles.

In a typical SₙAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent loss of the leaving group restores the aromaticity of the ring and yields the substituted product.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially be employed to displace the chloro group. For instance, reaction with a primary or secondary amine under appropriate conditions (e.g., elevated temperature, presence of a base) could lead to the formation of an amino-substituted isoindole derivative. This strategy is particularly valuable for the synthesis of fused heterocyclic systems, where an intramolecular SₙAr reaction can be a key step.

Interactive Data Table: Potential Nucleophilic Aromatic Substitution Reactions

| Reactant 1 | Nucleophile | Conditions | Potential Product |

| This compound | Morpholine | Heat, Base (e.g., K₂CO₃) | 3-(morpholin-4-yl)-2H-isoindole-1-carbaldehyde |

| This compound | Sodium methoxide | Heat | 3-methoxy-2H-isoindole-1-carbaldehyde |

| This compound | Sodium thiophenoxide | Heat | 3-(phenylthio)-2H-isoindole-1-carbaldehyde |

| This compound | Pyrrolidine | Heat, Base (e.g., DIPEA) | 3-(pyrrolidin-1-yl)-2H-isoindole-1-carbaldehyde |

These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of a diverse library of compounds. The ability to modify the scaffold at two distinct positions allows for the generation of complex molecules with a wide range of potential applications in various fields of chemical science.

Future Research Directions and Emerging Trends in 3 Chloro 2h Isoindole 1 Carbaldehyde Chemistry

Development of Sustainable and Green Synthesis Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, driven by environmental concerns and regulatory pressures. sci-hub.se For a compound like 3-chloro-2H-isoindole-1-carbaldehyde, future research will likely prioritize the development of synthetic routes that align with the principles of green chemistry.

Key areas of focus will include:

Use of Benign Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into the synthesis of isoindole derivatives is already exploring the use of water as a reaction medium, which is non-toxic, inexpensive, and environmentally friendly. rsc.org Future methodologies for synthesizing this compound could adapt three-component reactions of phthalaldehydic acids, primary amines, and other reactants in aqueous media. rsc.org

Catalyst-Free Reactions: The development of catalyst-free reaction conditions represents a significant step towards sustainability by reducing metal waste and simplifying purification processes. One-pot procedures that proceed cleanly in water without a catalyst have been successfully applied to related isoindolinone structures and could be adapted for the target compound. rsc.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. nih.gov Investigating microwave-assisted synthesis for the key cyclization steps in forming the isoindole ring of this compound is a promising avenue.

A comparative table of potential synthetic approaches is presented below, illustrating the shift towards greener methodologies.

| Feature | Traditional Synthesis (Hypothetical) | Green Synthesis (Projected) |

| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, or Deep Eutectic Solvents (DESs) researchgate.net |

| Catalyst | Heavy metals (e.g., Palladium, Rhodium) | Catalyst-free rsc.org or biodegradable catalysts |

| Energy Input | Conventional reflux (hours/days) | Microwave irradiation nih.gov, sonication (minutes/hours) |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions rsc.org |

| Waste | Significant solvent and catalyst waste | Minimal waste, biodegradable byproducts |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the quest for more efficient and selective catalysts is perpetual. For the synthesis of functionalized isoindoles like this compound, novel catalytic systems are expected to play a crucial role. Research in this area will likely focus on overcoming the challenges associated with the inherent instability of some isoindole systems and achieving high selectivity. nih.gov

Emerging trends in catalysis applicable to isoindole synthesis include:

Transition Metal Catalysis: Palladium- and rhodium-based catalysts have been instrumental in synthesizing various indole (B1671886) and isoindole structures. organic-chemistry.orgchim.it Future work could explore the application of Rh(III)-catalyzed coupling of N-chloroimines with diazo compounds or Pd(0)-catalyzed intramolecular arylations to construct the this compound skeleton with high efficiency. organic-chemistry.org Other transition metals like ruthenium and nickel also show promise for C-H functionalization and other key bond-forming reactions. organic-chemistry.orgresearchgate.net

Enantioselective Catalysis: For potential pharmaceutical applications, the synthesis of single-enantiomer products is critical. Future research could investigate the use of chiral catalysts, such as synergistic palladium and Brønsted acid systems, to achieve diastereoselective or enantioselective synthesis of isoindoline (B1297411) precursors that can then be converted to the target isoindole. organic-chemistry.org

Photoredox Catalysis: Light-mediated reactions are an increasingly important tool in green chemistry. Exploring photoredox catalysis could open up new, mild reaction pathways for the synthesis and functionalization of the isoindole ring system.

| Catalyst System | Potential Application in Synthesis | Expected Advantage |

| Palladium(0) Complexes | Intramolecular C-N or C-C bond formation to create the isoindole ring. chim.it | High functional group tolerance, well-established reactivity. |

| Rhodium(III) Complexes | Catalytic C-H activation and annulation of precursors to form the isoindole core. nih.govorganic-chemistry.org | Access to diverse isoindole structures from simple starting materials. |

| Nickel(II) Complexes | De-esterification or other functional group interconversions on the isoindole scaffold. organic-chemistry.org | Cost-effective alternative to precious metals like palladium. |

| Chiral Lewis Acids/Bases | Asymmetric synthesis of isoindoline precursors. organic-chemistry.org | Access to enantiomerically pure compounds. |

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous-flow platforms is revolutionizing both academic research and industrial production. nih.gov These technologies offer enhanced safety, reproducibility, and scalability, making them highly suitable for the synthesis of heterocyclic compounds like this compound. mdpi.com

Key future directions include:

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. sci-hub.se This is particularly advantageous for reactions involving unstable intermediates or hazardous reagents, which can be generated and consumed in situ. nih.gov A multi-step synthesis of this compound could be "telescoped" into a continuous sequence without isolating intermediates, significantly improving efficiency.

Automated Synthesis Platforms: Systems that combine artificial intelligence (AI) with robotics, such as the SynFini™ platform, can accelerate the discovery and optimization of reaction conditions. youtube.com By running numerous small-scale experiments automatically, these platforms can rapidly identify the optimal catalysts, solvents, and temperatures for synthesizing the target molecule, reducing development time from months to days. youtube.com

Scalability: Flow reactors are inherently scalable. A process developed on a lab-scale flow system can be scaled up for larger quantity production by simply running the system for a longer duration or by using parallel reactor lines, a significant advantage over traditional batch processing. mdpi.com

A hypothetical flow synthesis setup for this compound might involve pumping a solution of a suitable precursor, such as a 2-bromomethylbenzaldehyde derivative, and an amine source through a heated reactor coil containing a packed bed of a solid-supported catalyst, followed by in-line purification to yield the final product.

Advanced Computational Design and Predictive Modeling for Chemical Transformations

Computational chemistry and artificial intelligence are becoming indispensable tools for modern synthetic chemists. youtube.com These methods allow for the in-silico design of molecules and the prediction of reaction outcomes, saving significant time and resources.

Future research on this compound will benefit from:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, calculate the stability of intermediates and transition states, and understand the electronic properties of the target molecule. chim.ittsijournals.com This knowledge can guide the selection of appropriate catalysts and reaction conditions.

Machine Learning for Reaction Prediction: AI models, particularly those based on deep learning architectures like BERT, are being trained on vast datasets of chemical reactions to predict the products and yields of unknown transformations with increasing accuracy. nih.gov Such a model could be used to screen a wide range of potential starting materials and reagents to find the most promising synthetic route to this compound. nih.gov

Predictive Modeling of Unexpected Reactions: Algorithms can search a potential energy surface (PES) to find low-energy reaction pathways without prior knowledge of the products. nist.gov This can help chemists anticipate and avoid unwanted side reactions or even discover novel, unexpected transformations. nist.gov

| Computational Tool | Application | Research Goal |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms; analyze molecular orbital energies. chim.ittsijournals.com | Rational catalyst design; understand compound stability. |

| Machine Learning (e.g., BERT) | Predict reaction yields and optimal conditions from reactants. nih.gov | Accelerate route scouting; reduce failed experiments. |

| Molecular Dynamics (MD) | Simulate solvent effects and conformational dynamics. | Optimize reaction conditions and understand selectivity. |

| Potential Energy Surface (PES) Searching | Identify all feasible reaction pathways from a given starting material. nist.gov | Discover novel syntheses; predict and avoid byproducts. |

Synergistic Approaches Combining Synthetic and Spectroscopic Techniques

The synergy between advanced synthesis platforms and real-time analytical techniques is a powerful trend that accelerates chemical discovery. By integrating spectroscopic monitoring directly into the reaction setup, chemists can gain immediate insights into reaction kinetics, mechanism, and product formation.

For this compound, this could involve:

In-line Spectroscopic Analysis: Integrating techniques like FT-IR, UV-Vis, or NMR spectroscopy into a flow reactor allows for continuous, real-time monitoring of the reaction progress. tsijournals.com This data can be used to create detailed kinetic profiles and rapidly optimize reaction conditions (e.g., temperature, flow rate) to maximize yield and purity.

High-Throughput Experimentation with Spectroscopic Readouts: Combining automated synthesis platforms with rapid spectroscopic analysis enables the efficient screening of large libraries of catalysts or reaction conditions. The fluorescence properties of many isoindole derivatives could be exploited for this purpose, allowing for a quick determination of product formation. nih.govnih.gov

Structural Elucidation: Advanced spectroscopic methods, including 2D NMR and mass spectrometry, are crucial for the unambiguous characterization of the final product and any intermediates or byproducts. acgpubs.orgresearchgate.net The combination of experimental spectra with computationally predicted spectra can provide a high degree of confidence in structural assignments. tsijournals.com The reaction of o-phthaldialdehyde (OPA) with certain compounds to form colored isoindoles with distinct absorbance spectra is a well-known analytical method that highlights the strong spectroscopic properties of this heterocyclic system. researchgate.net

This integrated approach creates a closed loop where computational design informs synthetic experiments, which are monitored in real-time by spectroscopy, with the data feeding back to refine the computational models and guide subsequent experiments. This cycle dramatically accelerates the process of developing robust and efficient syntheses for target molecules like this compound.

Q & A

Q. Basic Research Focus

- NMR Analysis : The aldehyde proton typically appears as a singlet near δ 10.0–10.5 ppm in ¹H NMR. Chlorine substituents on the isoindole ring cause deshielding of adjacent protons, aiding in regiochemical assignment .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, hydrogen-bonding interactions between the aldehyde group and neighboring atoms can confirm the orientation of substituents .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation, distinguishing between isomers (e.g., 1-carbaldehyde vs. 3-carbaldehyde derivatives).

What factors govern the regioselectivity of formylation in halogenated isoindole systems?

Advanced Research Focus

Regioselectivity in the Vilsmeier-Haack reaction is influenced by:

- Electronic Effects : Electron-rich positions (e.g., para to electron-donating groups) are preferentially formylated. Chlorine substituents at the 3-position deactivate the adjacent carbon, directing formylation to the 1-position .

- Steric Hindrance : Bulky substituents near potential reaction sites can divert formylation to less hindered positions. Computational modeling (e.g., MOE software) can predict reactive sites by analyzing frontier molecular orbitals .

- Validation : Comparative synthesis of regioisomers (e.g., 1- vs. 3-carbaldehyde) and analysis via NOESY NMR or XRD can resolve ambiguities .

How do structural modifications of this compound impact its biological or material science applications?

Q. Advanced Research Focus

- Bioactivity : Indole carbaldehydes are explored as enzyme inhibitors (e.g., kinase or protease targets). Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity, potentially improving binding to catalytic residues .

- Material Science : The aldehyde group enables conjugation with amines or hydrazines to form Schiff bases, useful in polymer or coordination chemistry. Stability under varying pH and temperature conditions must be assessed via UV-Vis or TGA .

- Data-Driven Design : Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing Cl with F or CF₃) and benchmarking against biological assays (IC₅₀, EC₅₀) .

How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

Q. Advanced Research Focus

- Validation Protocols :

- Multi-Technique Analysis : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level). Discrepancies may arise from solvent effects or crystal packing forces not accounted for in simulations .

- Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring thermal displacement parameters (ADPs) align with expected bond lengths and angles. Outliers may indicate disorder or dynamic effects .

- Statistical Testing : Apply chi-squared tests to assess goodness-of-fit between experimental and simulated XRD patterns .

What are the best practices for handling and characterizing air-sensitive intermediates in the synthesis of this compound?

Q. Methodological Guidance

- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., POCl₃) .

- Quenching Protocols : Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess POCl₃, minimizing aldehyde decomposition .

- Stability Testing : Monitor degradation via HPLC under varying storage conditions (e.g., light, humidity) to establish shelf-life guidelines .

How can researchers leverage high-throughput crystallography pipelines for studying this compound derivatives?

Q. Advanced Research Focus

- Automated Structure Solution : SHELXC/D/E pipelines enable rapid phasing of small-molecule crystals, particularly for derivatives with heavy atoms (e.g., Br or I substituents) .

- Twinned Data Refinement : For crystals with twinning, SHELXL’s TWIN/BASF commands can refine structures against high-resolution data (<1.0 Å) .

- Database Integration : Cross-reference structural data with the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) to identify novel packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.